2-{[(5E)-5-{[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid
Description
This compound is a thiazole-based derivative featuring a 4-(methylsulfanyl)phenyl substituent at the C5 position of the thiazolidinone core, conjugated via a methylidene group. The (5E)-configuration stabilizes the planar structure, critical for interactions with biological targets. Its structural uniqueness lies in the combination of the methylsulfanyl group (electron-rich sulfur atom) and the acetic acid tail, which may influence both pharmacokinetic properties (e.g., solubility, metabolic stability) and pharmacodynamic activity .
Properties
IUPAC Name |
2-[[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c1-19-9-4-2-8(3-5-9)6-10-12(18)15-13(20-10)14-7-11(16)17/h2-6H,7H2,1H3,(H,16,17)(H,14,15,18)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITJTXWJDLMHGP-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)NC(=NCC(=O)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(=O)NC(=NCC(=O)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5E)-5-{[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of the Phenyl Group: The phenyl group with a methylsulfanyl substituent is introduced via a condensation reaction with an appropriate aldehyde.
Formation of the Aminoacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the thiazole ring can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-{[(5E)-5-{[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(5E)-5-{[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and phenyl group may interact with enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Computational and Physicochemical Insights
- Solubility and Bioavailability : The acetic acid moiety increases aqueous solubility (predicted ~1.2 mg/mL) compared to methyl ester derivatives (e.g., : ~0.3 mg/mL) .
Biological Activity
The compound 2-{[(5E)-5-{[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
IUPAC Name : this compound
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Huh7 (Hepatocellular) | <10 | Significant inhibition |
| Caco2 (Colorectal) | <8 | High cytotoxicity |
| MDA-MB 231 (Breast) | >10 | Moderate inhibition |
These results suggest that the compound may serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth.
The biological activity of this compound is primarily attributed to its ability to inhibit key protein kinases involved in cancer progression. In vitro studies have demonstrated that it acts on various kinases such as DYRK1A and GSK3α/β, which play crucial roles in cellular signaling pathways related to proliferation and apoptosis.
Case Studies
-
Study on DYRK1A Inhibition :
A study evaluated the inhibitory effects of thiazole derivatives on DYRK1A. The compound demonstrated an IC50 value of approximately 500 nM against DYRK1A, indicating a strong potential for therapeutic application in diseases where DYRK1A is implicated. -
Antiproliferative Effects :
In a screening assay involving multiple tumor cell lines, this compound exhibited concentration-dependent antiproliferative effects. The most notable activity was recorded in the Caco2 cell line with an IC50 of 8 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
